(2Z)-6-benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves the condensation of appropriate benzyl and propoxyphenyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biological molecules.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-6-METHYL-2-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- **(2Z)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
What sets (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart from similar compounds is its unique benzyl and propoxyphenyl substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O3S/c1-2-12-28-17-10-8-16(9-11-17)14-19-21(27)25-22(29-19)23-20(26)18(24-25)13-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b19-14- |
InChI Key |
WPTWHPDRCBYLTJ-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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